molecular formula C32H34ClF3N2O3S B12777765 (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate CAS No. 128433-68-1

(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate

Cat. No.: B12777765
CAS No.: 128433-68-1
M. Wt: 619.1 g/mol
InChI Key: BHDWMMMNNQFZQJ-UHFFFAOYSA-M
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Description

The compound (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate is a complex organic molecule. It is known for its vibrant color properties and is often used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by its unique structural features, including the presence of a trifluoromethanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the chloro and ethenyl groups. The final step involves the addition of the trifluoromethanesulfonate group under specific reaction conditions, such as the use of a strong acid catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.

    Biology: Employed in fluorescence microscopy and as a marker in cellular imaging.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to certain proteins or nucleic acids, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole
  • (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride

Uniqueness

The presence of the trifluoromethanesulfonate group in (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased solubility and stability, making it particularly valuable in various applications.

Properties

128433-68-1

Molecular Formula

C32H34ClF3N2O3S

Molecular Weight

619.1 g/mol

IUPAC Name

(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate

InChI

InChI=1S/C31H34ClN2.CHF3O3S/c1-30(2)23-11-7-9-13-25(23)33(5)27(30)19-17-21-15-16-22(29(21)32)18-20-28-31(3,4)24-12-8-10-14-26(24)34(28)6;2-1(3,4)8(5,6)7/h7-14,17-20H,15-16H2,1-6H3;(H,5,6,7)/q+1;/p-1

InChI Key

BHDWMMMNNQFZQJ-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CC3)Cl)C)C.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CC3)Cl)C)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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